4-Thiazolylacetonitrile

Description

The exact mass of the compound 4-Thiazolylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Thiazolylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

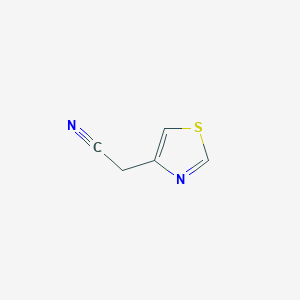

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-1-5-3-8-4-7-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHFKMSSKUSKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376309 | |

| Record name | 4-THIAZOLYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7709-59-3 | |

| Record name | 4-THIAZOLYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Thiazolylacetonitrile chemical properties and structure

An In-Depth Technical Guide to 4-Thiazolylacetonitrile: Properties, Structure, and Applications in Synthesis

Introduction

4-Thiazolylacetonitrile is a heterocyclic building block of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, featuring a stable aromatic thiazole ring linked to a reactive acetonitrile moiety, renders it a versatile synthon for the synthesis of more complex molecular architectures. The thiazole core is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions.[1][2] This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of the chemical properties, structural features, synthesis, and practical applications of 4-Thiazolylacetonitrile for researchers and drug development professionals.

Section 1: Core Chemical Identity and Physicochemical Properties

The fundamental characteristics of 4-Thiazolylacetonitrile define its behavior in chemical systems. The molecule consists of a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. A methylene bridge connects this ring at the 4-position to a nitrile functional group (-C≡N).

This unique combination of an aromatic heterocycle and a reactive functional group is key to its utility. The physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 7709-59-3 | [3][] |

| Molecular Formula | C₅H₄N₂S | [3][] |

| Molecular Weight | 124.16 g/mol | [] |

| IUPAC Name | 2-(1,3-thiazol-4-yl)acetonitrile | [] |

| Synonyms | 4-Thiazoleacetonitrile | [3][] |

| Density | 1.262 g/cm³ | [] |

| Appearance | Powder or liquid | [5] |

| SMILES | C1=C(N=CS1)CC#N | [] |

| InChI Key | LEHFKMSSKUSKIX-UHFFFAOYSA-N | [] |

Section 2: Spectroscopic Signature for Structural Verification

Verifying the identity and purity of 4-Thiazolylacetonitrile is paramount before its use in any synthetic protocol. The following is a guide to the expected spectroscopic data based on its molecular structure, which serves as a self-validating system for researchers confirming their material.[6][7]

| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber | Rationale & Causality |

| ¹H NMR | Thiazole-H (C2-H) | ~8.8 - 9.0 ppm (singlet) | The proton at the C2 position is highly deshielded due to its position between two electronegative heteroatoms (N and S). |

| Thiazole-H (C5-H) | ~7.3 - 7.5 ppm (singlet) | The proton at the C5 position is in a more typical aromatic region. | |

| Methylene (-CH₂-) | ~3.9 - 4.1 ppm (singlet) | These protons are adjacent to both the electron-withdrawing thiazole ring and the nitrile group, shifting them downfield. | |

| ¹³C NMR | Nitrile (-C≡N) | ~115 - 120 ppm | Characteristic chemical shift for a nitrile carbon. |

| Thiazole Carbons | ~120 - 155 ppm | Aromatic carbons of the heterocycle will appear in this range. The C2 carbon will be the most downfield. | |

| Methylene (-CH₂-) | ~20 - 25 ppm | The aliphatic carbon of the methylene bridge. | |

| IR Spectroscopy | Nitrile (-C≡N) Stretch | ~2240 - 2260 cm⁻¹ (sharp, medium) | This is a highly characteristic and reliable absorption for identifying the nitrile functional group. |

| Aromatic C=N/C=C Stretch | ~1500 - 1600 cm⁻¹ | These absorptions confirm the presence of the aromatic thiazole ring. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 124 | Corresponds to the molecular weight of the compound. High-resolution MS can confirm the elemental formula C₅H₄N₂S. |

Section 3: Synthesis and Mechanistic Considerations

The most common and robust method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. For 4-Thiazolylacetonitrile, this translates to reacting thioformamide with a suitable 3-halo-4-oxobutanenitrile derivative.

Experimental Protocol: Hantzsch Synthesis of 4-Thiazolylacetonitrile

This protocol is a self-validating workflow. Successful synthesis will yield a product whose spectroscopic data matches the signatures outlined in Section 2.

Step 1: Reagent Preparation

-

Dissolve thioformamide (1.0 equivalent) in a suitable polar aprotic solvent, such as ethanol or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The choice of solvent is critical; it must solubilize the reactants without participating in the reaction.

Step 2: Initial Condensation (Sɴ2 Attack)

-

To the stirred solution, add 3-chloro-2-oxopropanenitrile (1.0 equivalent) dropwise at room temperature. The sulfur atom of the thioamide is an excellent nucleophile and will attack the carbon bearing the halogen in an Sɴ2 fashion, displacing the chloride ion.[8] This is the initial C-S bond formation step.

Step 3: Cyclization and Dehydration

-

After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C). The elevated temperature provides the activation energy for the subsequent intramolecular cyclization. The nitrogen atom of the intermediate attacks the carbonyl carbon.

-

The resulting tetrahedral intermediate will then undergo dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.

Step 4: Work-up and Purification

-

After 4-6 hours of reflux (monitor by TLC), cool the reaction mixture to room temperature.

-

Neutralize the mixture with a mild base, such as a saturated sodium bicarbonate solution, to quench any remaining acid.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-Thiazolylacetonitrile.

Caption: Synthetic utility of 4-Thiazolylacetonitrile as a chemical synthon.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-Thiazolylacetonitrile is essential for safety.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat. [9][10]* Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [9]* Exposure: Avoid contact with eyes, skin, and clothing. In case of contact, rinse immediately and thoroughly with water. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration is often recommended to ensure long-term stability. [9]* Incompatibilities: Keep away from strong oxidizing agents. [10]

Conclusion

4-Thiazolylacetonitrile is more than a simple chemical; it is a strategic tool for molecular design and synthesis. Its well-defined chemical properties, predictable spectroscopic signature, and accessible synthetic routes make it a reliable component in complex research projects. For scientists and researchers in drug development, its thiazole core provides a proven scaffold for biological activity, while the versatile nitrile handle opens the door to a vast chemical space for exploration. Understanding the principles laid out in this guide will empower researchers to leverage the full potential of this valuable building block.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- P&S Chemicals. (n.d.). Product information, 4-Thiazolylacetonitrile.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- BOC Sciences. (n.d.). CAS 7709-59-3 4-Thiazoleacetonitrile.

- Lesyk, R., & Zimenkovsky, B. (2020). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Journal of Medical Science.

- Lesyk, R., & Zimenkovsky, B. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science.

- Lesyk, R., & Zimenkovsky, B. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.

- Amadis Chemical Co., Ltd. (n.d.). 4-Thiazolylacetonitrile;7709-59-3.

- PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile.

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- National Institutes of Health (NIH). (n.d.). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters.

- University Website. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- University of Colorado Boulder. (n.d.). Spectroscopy Problems.

- Lesyk, R., & Zimenkovsky, B. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science.

- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?.

- Lesyk, R., & Zimenkovsky, B. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.

- Leah4sci. (2019). Synthesis of Thiazoles. YouTube.

Sources

- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pschemicals.com [pschemicals.com]

- 5. 4-Thiazolylacetonitrile;7709-59-3, CasNo.7709-59-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. youtube.com [youtube.com]

- 7. lehigh.edu [lehigh.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Thiazol-4-yl)acetonitrile (4-Thiazolylacetonitrile)

Abstract

This technical guide provides a comprehensive overview of 2-(thiazol-4-yl)acetonitrile, a pivotal heterocyclic building block in contemporary drug discovery and agrochemical research. This document elucidates the compound's chemical identity, including its IUPAC name, CAS number, and key physicochemical properties. A detailed exploration of its synthesis, chemical reactivity, and diverse applications is presented, with a particular focus on its role as a versatile intermediate. The guide further incorporates detailed experimental protocols, spectroscopic data for structural verification, and critical safety and handling information. This document is intended to serve as an essential resource for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry, providing both foundational knowledge and practical insights into the utility of this important molecule.

Chemical Identity and Properties

IUPAC Name: 2-(1,3-Thiazol-4-yl)acetonitrile

Synonyms: 4-Thiazolylacetonitrile, 4-Thiazoleacetonitrile

CAS Number: 7709-59-3

Molecular Formula: C₅H₄N₂S

Molecular Weight: 124.17 g/mol

Physicochemical Properties

| Property | Value | Source |

| Appearance | Powder or liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |

Synthesis of 2-(Thiazol-4-yl)acetonitrile

The synthesis of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a classic and highly reliable method.[2] This approach is readily adaptable for the preparation of 4-substituted thiazoles. A common and practical route to 2-(thiazol-4-yl)acetonitrile involves a two-step process starting from simple precursors.

Logical Workflow for Synthesis

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Thiazolylacetonitrile

Abstract

4-Thiazolylacetonitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its precise structural elucidation and purity assessment are paramount for ensuring the reliability and reproducibility of downstream applications. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer a comprehensive interpretation of the spectral data, grounded in fundamental chemical principles. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling robust and confident structural verification of 4-Thiazolylacetonitrile.

Introduction: The Significance of 4-Thiazolylacetonitrile

The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved drugs. 4-Thiazolylacetonitrile, featuring a reactive nitrile group attached to the C4 position of the thiazole heterocycle, serves as a versatile intermediate for the synthesis of more complex molecular architectures. Its role as a precursor demands an unambiguous and thorough characterization to ensure the integrity of subsequent synthetic steps and the final product's quality.

Spectroscopic methods provide a non-destructive and highly informative means of confirming molecular structure. Each technique probes different aspects of the molecule's constitution:

-

NMR spectroscopy elucidates the precise connectivity and chemical environment of hydrogen and carbon atoms.

-

IR spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.

-

Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.

Together, these techniques form a powerful, self-validating system for the comprehensive analysis of 4-Thiazolylacetonitrile.

Molecular Structure and Predicted Spectroscopic Features

Before analyzing the experimental data, it is instructive to predict the expected signals based on the molecule's structure.

Structure:

-

Proton NMR (¹H NMR): We anticipate three distinct signals: two in the aromatic region for the thiazole ring protons (H-2 and H-5) and one in the aliphatic region for the methylene protons (-CH₂-).

-

Carbon NMR (¹³C NMR): We expect five signals corresponding to the four unique carbon atoms of the thiazole ring and the acetonitrile moiety, plus the nitrile carbon.

-

Infrared (IR): Key absorptions should include the characteristic C≡N stretch of the nitrile, C=N and C=C stretches from the thiazole ring, and C-H stretches.

-

Mass Spectrometry (MS): The primary data point will be the molecular ion peak corresponding to the compound's exact mass (C₅H₄N₂S).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton environments.

Experimental Protocol: ¹H NMR Data Acquisition

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and instrument setup.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Thiazolylacetonitrile in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is typically used as the primary internal reference.[1] Alternatively, a small amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm).[2][3]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the instrument on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Acquire the spectrum using a standard pulse program. A 400 or 500 MHz instrument is sufficient for excellent resolution.[4]

-

Data Interpretation and Analysis

A representative ¹H NMR spectrum of 4-Thiazolylacetonitrile exhibits three distinct signals.

-

δ ~8.9 ppm (d, 1H, H-2): This downfield signal corresponds to the proton at the C-2 position of the thiazole ring. Its significant deshielding is due to the adjacent electronegative sulfur and nitrogen atoms. It appears as a doublet due to coupling with the H-5 proton.

-

δ ~7.5 ppm (d, 1H, H-5): This signal is assigned to the proton at the C-5 position. It is upfield relative to H-2 and also appears as a doublet from coupling to H-2. The coupling constant (J) for these two protons is typically small (~2-3 Hz), which is characteristic of four-bond coupling in such heterocyclic systems.

-

δ ~4.0 ppm (s, 2H, -CH₂-): This singlet corresponds to the two methylene protons of the acetonitrile group. The integration value of 2H confirms this assignment. The singlet multiplicity indicates no adjacent protons to couple with. The chemical shift is downfield from a typical alkane due to the deshielding effects of the adjacent thiazole ring and the electron-withdrawing nitrile group.[5]

Summary of ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.9 | Doublet (d) | 1H | ~2.0 | Thiazole H-2 |

| ~7.5 | Doublet (d) | 1H | ~2.0 | Thiazole H-5 |

| ~4.0 | Singlet (s) | 2H | N/A | -CH₂-CN |

| Note: Exact chemical shifts can vary slightly depending on the solvent and concentration. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. As the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak represents a unique carbon environment.[6]

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with the primary difference being the longer acquisition time required due to the low natural abundance of the ¹³C isotope.

Methodology:

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.6 mL of deuterated solvent).

-

Instrument Setup: Utilize a standard proton-decoupled pulse sequence. The number of scans will be significantly higher than for a proton spectrum to achieve a good signal-to-noise ratio.

-

Referencing: Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at δ 77.0 ppm) or TMS (δ 0.0 ppm).[1][7]

Data Interpretation and Analysis

The ¹³C NMR spectrum of 4-Thiazolylacetonitrile will display five distinct signals.

-

δ ~155 ppm (C-2): This carbon is significantly deshielded due to its position between the electronegative nitrogen and sulfur atoms.

-

δ ~145 ppm (C-4): The quaternary carbon to which the acetonitrile group is attached.

-

δ ~120 ppm (C-5): The carbon bearing the H-5 proton.

-

δ ~116 ppm (C≡N): The nitrile carbon appears in this characteristic region.[6] Its signal is often of lower intensity.

-

δ ~25 ppm (-CH₂-): The aliphatic methylene carbon, appearing in the upfield region of the spectrum.

Summary of ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Thiazole C-2 |

| ~145 | Thiazole C-4 |

| ~120 | Thiazole C-5 |

| ~116 | -C≡N |

| ~25 | -CH₂- |

| Note: Assignments are based on established chemical shift ranges for thiazole derivatives and functional groups.[8][9] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Experimental Protocol: IR Data Acquisition

Modern IR spectra are most commonly acquired using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Methodology:

-

Sample Preparation: Place a small amount of the solid or liquid 4-Thiazolylacetonitrile sample directly onto the ATR crystal.

-

Background Scan: First, run a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

Data Interpretation and Analysis

The IR spectrum provides a distinct "fingerprint" for 4-Thiazolylacetonitrile, with several key diagnostic peaks.

-

~3100 cm⁻¹ (C-H stretch, aromatic): This absorption, typically appearing just above 3000 cm⁻¹, is characteristic of C-H bonds on the aromatic thiazole ring.[11]

-

~2950 cm⁻¹ (C-H stretch, aliphatic): This band, appearing just below 3000 cm⁻¹, corresponds to the stretching of the C-H bonds in the methylene (-CH₂-) group.

-

~2250 cm⁻¹ (C≡N stretch, nitrile): This is a highly diagnostic peak. The absorption for a nitrile is typically sharp and of medium intensity, appearing in a region of the spectrum that is often clear of other signals.[12]

-

~1600-1450 cm⁻¹ (C=C and C=N stretches): These absorptions are due to the stretching vibrations within the thiazole ring.

-

Below 1400 cm⁻¹ (Fingerprint Region): This region contains a complex pattern of absorptions from various bending and stretching vibrations that are unique to the molecule as a whole.[10]

Summary of IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| ~3100 | Medium | C-H Stretch | Thiazole C-H |

| ~2950 | Medium | C-H Stretch | Aliphatic -CH₂- |

| ~2250 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~1600-1450 | Medium-Weak | C=C, C=N Stretch | Thiazole Ring |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: MS Data Acquisition

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[13]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer is used to obtain a highly accurate mass measurement.[13][14]

Data Interpretation and Analysis

The key piece of information is the molecular ion peak.

-

Molecular Formula: C₅H₄N₂S

-

Exact Mass: 124.0146

-

Observed Ion: In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

Expected m/z: 125.0224

High-resolution mass spectrometry allows for the confirmation of the elemental composition, as the measured mass will be accurate to within a few parts per million (ppm) of the calculated value. Collision-induced dissociation (CID) could be used to fragment the molecular ion and further confirm the structure, though this is often unnecessary for a small molecule when NMR and IR data are available.[15]

Summary of MS Data

| Ion Type | Calculated m/z | Observed m/z | Notes |

| [M+H]⁺ | 125.0224 | ~125.022 | Confirms molecular weight and elemental composition. |

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of data from all methods to build an unassailable structural proof. The workflow below illustrates this synergistic process.

Caption: Integrated workflow for the structural elucidation of 4-Thiazolylacetonitrile.

This workflow demonstrates the self-validating nature of the characterization process. The proton and carbon environments identified by NMR must be consistent with the functional groups detected by IR and the molecular formula confirmed by MS. Any discrepancy would indicate an incorrect structure or the presence of impurities.

Conclusion

The comprehensive spectroscopic analysis of 4-Thiazolylacetonitrile using NMR, IR, and MS provides a clear and definitive confirmation of its molecular structure. The characteristic signals—including the two thiazole doublets and methylene singlet in the ¹H NMR, the five distinct carbons in the ¹³C NMR, the sharp nitrile stretch at ~2250 cm⁻¹ in the IR, and the correct molecular ion in the MS—serve as a unique and reliable fingerprint for this important chemical intermediate. Adherence to the detailed protocols and interpretative guidelines presented in this guide will ensure high confidence in the identity and quality of 4-Thiazolylacetonitrile for all research and development applications.

References

-

ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available from: [Link]

-

PubMed Central (PMC). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]

-

MDPI. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]

-

ResearchGate. CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Available from: [Link]

-

ResearchGate. (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available from: [Link]

-

The Royal Society of Chemistry. Thioester supporting info 09-08-12. Available from: [Link]

-

The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0000635). Available from: [Link]

-

Oregon State University. ¹H NMR Chemical Shift. Available from: [Link]

-

Compound Interest. A guide to 13C NMR chemical shift values. Available from: [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. Available from: [Link]

-

PubMed. Mass spectral fragmentation reactions of a therapeutic 4-azasteroid and related compounds. Available from: [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

-

PubMed Central (PMC). An ultrahigh-resolution mass spectrometry index to estimate natural organic matter lability. Available from: [Link]

-

Asian Journal of Chemistry. ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Michigan State University. Infrared Spectroscopy. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

-

National Institutes of Health (NIH). Native Top-Down Mass Spectrometry with Collisionally Activated Dissociation Yields Higher-Order Structure Information for Protein Complexes. Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

-

UCLA Chemistry. IR Chart. Available from: [Link]

-

PubMed Central (PMC). Fatty Acid Composition by Total-Acyl-Lipid--Collision Induced Dissociation--Time-of-Flight (TAL-CID-TOF) Mass Spectrometry. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. asianpubs.org [asianpubs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Fatty Acid Composition by Total-Acyl-Lipid--Collision Induced Dissociation--Time-of-Flight (TAL-CID-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An ultrahigh-resolution mass spectrometry index to estimate natural organic matter lability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectral fragmentation reactions of a therapeutic 4-azasteroid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 4-Thiazolylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 4-Thiazolylacetonitrile, a key heterocyclic building block in medicinal chemistry. Recognizing the criticality of these physicochemical properties in drug discovery and development, this document outlines the theoretical principles, practical experimental methodologies, and expected chemical behaviors of the title compound. We delve into robust protocols for determining both kinetic and thermodynamic solubility in a range of common solvents. Furthermore, this guide details the principles and execution of forced degradation studies as mandated by ICH guidelines to probe the inherent stability of the molecule under hydrolytic, oxidative, photolytic, and thermal stress. Potential degradation pathways are proposed based on the compound's functional groups—the thiazole ring and the acetonitrile moiety. This document is designed to equip researchers with the foundational knowledge and actionable protocols required to effectively characterize and handle 4-Thiazolylacetonitrile, thereby mitigating risks and accelerating formulation and drug development timelines.

Introduction: The Significance of 4-Thiazolylacetonitrile

4-Thiazolylacetonitrile is a heterocyclic compound featuring a thiazole ring substituted with an acetonitrile group. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active agents, prized for its aromatic nature and ability to engage in various biological interactions.[1] The acetonitrile group, a versatile synthetic handle, can be readily transformed into other functional groups, making this molecule a valuable starting material for the synthesis of diverse compound libraries.

The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties. Among the most pivotal are solubility and stability.

-

Solubility directly influences a compound's bioavailability, its performance in biological assays, and the feasibility of creating suitable formulations for preclinical and clinical studies. Poor solubility can lead to unreliable in vitro data and challenging in vivo dosing, ultimately causing promising candidates to fail.[2]

-

Stability determines a compound's shelf-life, its degradation pathways, and the potential formation of toxic impurities.[3] Understanding a molecule's inherent stability is a regulatory requirement and essential for developing a safe, effective, and robust drug product.[4][5]

This guide serves as a foundational resource for scientists working with 4-Thiazolylacetonitrile, providing both the theoretical framework and the practical, field-proven methodologies to thoroughly assess these critical attributes.

Physicochemical Profile of 4-Thiazolylacetonitrile

A molecule's behavior is dictated by its structure. Understanding the key features of 4-Thiazolylacetonitrile is the first step in predicting its solubility and stability.

-

Structure: C₅H₄N₂S

-

Molecular Weight: 124.16 g/mol []

-

Key Functional Groups:

-

Thiazole Ring: An aromatic five-membered heterocycle containing sulfur and nitrogen. Its aromaticity contributes to a degree of stability.[7] The nitrogen atom can act as a hydrogen bond acceptor and a site of basicity (pKa of the conjugate acid is ~2.5).[7]

-

Acetonitrile Moiety (-CH₂CN): A polar functional group susceptible to hydrolysis under both acidic and basic conditions.[4][5]

-

The presence of both a polar nitrile group and a heteroaromatic ring suggests a molecule with moderate polarity, which will dictate its solubility profile in various media.

Comprehensive Solubility Assessment

Solubility is not a single value but a property dependent on the conditions of measurement. In drug discovery, two types of solubility are routinely determined: kinetic and thermodynamic.

Theoretical Considerations: "Like Dissolves Like"

The solubility of 4-Thiazolylacetonitrile will be governed by its ability to interact with solvent molecules.

-

Polar Solvents (e.g., Water, Ethanol, DMSO): The polar nitrile group and the nitrogen of the thiazole ring can form hydrogen bonds and dipole-dipole interactions with polar solvents. Therefore, appreciable solubility is expected in polar protic and aprotic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in non-polar solvents, as the molecule's polar characteristics cannot form favorable interactions with non-polar solvent molecules.

Types of Solubility Measurement

Kinetic Solubility is a high-throughput screening method used in early drug discovery. It measures the concentration of a compound that remains in solution after a small amount of a concentrated DMSO stock is added to an aqueous buffer and briefly incubated.[8][9] This method is rapid but can often overestimate true solubility because it can lead to the formation of supersaturated solutions.[10]

Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[2] This is a more time- and resource-intensive measurement, typically performed on solid material during lead optimization and pre-formulation. It is considered the "gold standard" for solubility determination.[7]

Experimental Protocol: Kinetic Solubility Determination (Nephelometric or UV-Vis Method)

This protocol is designed for rapid assessment, a cornerstone of early discovery programs.

Causality: The choice of a DMSO stock solution is standard in high-throughput screening (HTS) as most library compounds are stored this way. The rapid precipitation upon addition to aqueous buffer mimics what might happen in an assay or upon administration, providing a quick, albeit less precise, measure of solubility.[11]

Protocol Steps:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Thiazolylacetonitrile in 100% DMSO.

-

Plate Preparation: Using a liquid handler or manual pipette, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Solvent Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake for 2 hours at room temperature to allow for precipitation.

-

Quantification:

-

Nephelometry: Measure the light scattering of the suspension using a nephelometer. Higher scattering indicates lower solubility.[8]

-

UV-Vis with Filtration: Filter the plate contents through a 96-well filter plate to remove precipitated material. Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λ_max.[11]

-

-

Data Analysis: Quantify the concentration of the dissolved compound by comparing the readings to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture (or another suitable solvent system where the compound is fully soluble).

Caption: High-throughput kinetic solubility workflow.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol provides the definitive equilibrium solubility value, which is critical for formulation development.

Causality: This method ensures that the system reaches true equilibrium by incubating an excess of the solid compound with the solvent over an extended period (typically 24-48 hours).[11] This avoids the issue of supersaturation seen in kinetic assays and provides a more accurate value for biopharmaceutical and formulation modeling.[10]

Protocol Steps:

-

Sample Preparation: Add an excess amount of solid 4-Thiazolylacetonitrile (e.g., 1-2 mg) to a small vial. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of water, PBS, or an organic solvent) to the vial.

-

Equilibration: Seal the vial tightly and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. The extended time allows the dissolution process to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period. Then, carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of an analytical method, typically HPLC-UV.

-

Data Analysis: Determine the concentration of 4-Thiazolylacetonitrile in the diluted filtrate using a validated HPLC method with a standard curve. Back-calculate to find the original concentration in the saturated solution, which represents the thermodynamic solubility.

Caption: Shake-flask method for thermodynamic solubility.

Expected Solubility Data Summary

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Moderate | Capable of H-bonding, but heteroaromatic ring adds lipophilicity. |

| PBS (pH 7.4) | Aqueous Buffer | Moderate | Similar to water; pH is unlikely to significantly alter the charge state. |

| Ethanol | Polar Protic | High | Good balance of polarity and non-polar character to solvate the molecule. |

| Acetonitrile | Polar Aprotic | High | Polarity matches well with the nitrile and thiazole functionalities. |

| DMSO | Polar Aprotic | Very High | Excellent solvent for a wide range of polar organic molecules. |

| Dichloromethane | Moderately Polar | Moderate to High | Can interact with the dipole of the molecule. |

| Toluene | Non-Polar | Low | Lacks favorable interactions with the polar groups of the molecule. |

| Hexane | Non-Polar | Very Low | Highly unfavorable interactions between the polar solute and non-polar solvent. |

In-depth Stability Assessment & Forced Degradation

Stability testing is essential to identify degradation pathways and establish the inherent stability of a drug substance.[5] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally produce degradation products.[4] This process is a cornerstone of drug development and is mandated by regulatory bodies like the ICH.[4][5]

Key Stress Conditions

The standard set of stress conditions is designed to probe different degradation mechanisms:[12]

-

Acid/Base Hydrolysis: Tests susceptibility to degradation in acidic or basic environments, relevant to physiological pH ranges and potential formulation excipients.

-

Oxidation: Assesses reactivity with oxidative species, which can be encountered during manufacturing or from excipients like peroxides.

-

Photostability: Evaluates degradation upon exposure to light, which informs packaging requirements.

-

Thermal Stress: Determines the impact of high temperatures on the compound's stability, relevant to storage and transport.

Predicted Degradation Pathways for 4-Thiazolylacetonitrile

Based on its chemical structure, two primary degradation pathways are anticipated:

-

Hydrolysis of the Nitrile Group: The acetonitrile moiety is the most likely site of hydrolytic degradation.

-

Under acidic conditions: The nitrile can be hydrolyzed, typically proceeding through an amide intermediate to form 4-thiazolylacetic acid.[13][14]

-

Under basic conditions: The nitrile can be hydrolyzed to the carboxylate salt (sodium 4-thiazolylacetate if NaOH is used) and ammonia.[3][4] The amide may be an isolatable intermediate under milder basic conditions.[5]

-

-

Degradation of the Thiazole Ring: While generally aromatic and stable, the thiazole ring can be susceptible to degradation under harsh conditions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Thiazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel organic semiconductor 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) thin films: synthesis, optical and electrical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(1,3-Thiazol-2-yl)acetonitrile | C5H4N2S | CID 4913352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pschemicals.com [pschemicals.com]

- 12. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of Thiazole-Based Drug Discovery: A Technical Guide to 4-Thiazolylacetonitrile

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Applications of 4-Thiazolylacetonitrile in Organic Synthesis.

This in-depth guide serves as a critical resource for professionals in the pharmaceutical and chemical research sectors, providing a detailed exploration of 4-thiazolylacetonitrile as a pivotal building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). As a senior application scientist, this document is structured to deliver not just procedural steps, but a deep-seated understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Thiazole Moiety and the Significance of 4-Thiazolylacetonitrile

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its presence is noted in a wide array of pharmaceuticals, owing to its ability to engage in various biological interactions. 4-Thiazolylacetonitrile, with its reactive cyanomethyl group appended to this versatile heterocycle, presents a unique and powerful tool for the synthetic chemist. The activated methylene group serves as a nucleophilic handle for carbon-carbon bond formation, while the thiazole ring itself can be further functionalized, offering a multitude of pathways for molecular elaboration.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; bgcolor="#F1F3F4";

} . Caption: Structure of 4-Thiazolylacetonitrile.

Synthesis of 4-Thiazolylacetonitrile: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[3][4] This method involves the condensation of an α-haloketone with a thioamide. For the preparation of 4-thiazolylacetonitrile, a variation of this classic reaction is employed, utilizing a halo-substituted acetonitrile derivative and a suitable thioamide.

dot graph "Hantzsch_Synthesis" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} . Caption: Hantzsch synthesis workflow for 4-Thiazolylacetonitrile.

Experimental Protocol: Synthesis of 4-Thiazolylacetonitrile

This protocol is adapted from established procedures for Hantzsch thiazole synthesis.

Materials:

-

3-Chloro-2-oxopropanenitrile

-

Thioformamide

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve thioformamide (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, add a solution of 3-chloro-2-oxopropanenitrile (1.0 eq) in ethanol dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The product, 4-thiazolylacetonitrile, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent such as ethanol/water may be performed for further purification.

Self-Validation: The identity and purity of the synthesized 4-thiazolylacetonitrile should be confirmed by spectroscopic methods (NMR, IR, and MS) and melting point analysis.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-thiazolylacetonitrile stems from the reactivity of its activated methylene group and the potential for further modification of the thiazole ring.

Reactions of the Activated Methylene Group

The protons on the carbon adjacent to the nitrile group (α-protons) are acidic (pKa ≈ 25-30 in DMSO) due to the electron-withdrawing nature of both the nitrile and the thiazole ring. This allows for deprotonation with a suitable base to form a stabilized carbanion, which is a potent nucleophile.

3.1.1. Alkylation Reactions

The carbanion of 4-thiazolylacetonitrile readily undergoes alkylation with various electrophiles, such as alkyl halides, providing a straightforward method for introducing carbon chains at the 4-position of the thiazole ring.[5][6]

dot graph "Alkylation_Reaction" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} . Caption: General workflow for the alkylation of 4-Thiazolylacetonitrile.

Experimental Protocol: α-Alkylation of 4-Thiazolylacetonitrile

-

To a solution of 4-thiazolylacetonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH, 1.1 eq) or lithium diisopropylamide (LDA, 1.1 eq) at 0 °C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete formation of the carbanion.

-

Add the desired alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

3.1.2. Knoevenagel Condensation

The active methylene group of 4-thiazolylacetonitrile can participate in Knoevenagel condensation reactions with aldehydes and ketones, catalyzed by a weak base.[7][8] This reaction is a powerful tool for the formation of C=C double bonds and the synthesis of α,β-unsaturated nitriles.

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

-

In a round-bottom flask, dissolve 4-thiazolylacetonitrile (1.0 eq) and an aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus if toluene is the solvent to remove the water formed during the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

The product often precipitates from the reaction mixture and can be collected by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Transformations of the Nitrile Group

The nitrile functionality of 4-thiazolylacetonitrile and its derivatives can be readily transformed into other valuable functional groups.

3.2.1. Hydrolysis to Carboxylic Acids

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-thiazoleacetic acid.[9] These carboxylic acid derivatives are important intermediates in the synthesis of various pharmaceuticals.

Experimental Protocol: Hydrolysis of 4-Thiazolylacetonitrile

-

Suspend 4-thiazolylacetonitrile in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or the cessation of ammonia evolution).

-

Cool the reaction mixture in an ice bath. The product, 4-thiazoleacetic acid hydrochloride, will precipitate.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry.

-

The free carboxylic acid can be obtained by neutralization with a suitable base.

Application in Pharmaceutical Synthesis

The thiazole ring is a key component in numerous drugs. While a direct and widely cited synthesis of a marketed drug starting from 4-thiazolylacetonitrile is not prominently featured in readily available literature, its derivatives, such as 4-thiazoleacetic acid, are crucial precursors. For instance, derivatives of 2-amino-4-thiazoleacetic acid are integral to the structure of many third-generation cephalosporin antibiotics. The synthetic pathways outlined above provide a clear route to such valuable intermediates.

Spectroscopic Data and Characterization

Accurate characterization of 4-thiazolylacetonitrile is essential for its use in synthesis. The following data provides a reference for its identification.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.8 (s, 2H, -CH₂-CN), ~7.2 (d, 1H, thiazole H5), ~8.8 (d, 1H, thiazole H2). Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~20 (-CH₂-), ~115 (-CN), ~120 (thiazole C5), ~145 (thiazole C4), ~155 (thiazole C2). |

| Infrared (IR) | ν (cm⁻¹): ~2250 (sharp, strong, C≡N stretch), ~1600-1400 (C=N and C=C stretching of the thiazole ring). The nitrile stretch is a particularly diagnostic peak.[9][10] |

| Mass Spectrometry | m/z: Molecular ion peak corresponding to the molecular weight of 4-thiazolylacetonitrile (C₅H₄N₂S). Fragmentation patterns would likely show the loss of the cyanomethyl group and fragmentation of the thiazole ring.[3] |

Conclusion

4-Thiazolylacetonitrile stands as a versatile and highly valuable building block in organic synthesis. Its facile preparation via the Hantzsch synthesis and the dual reactivity of its activated methylene group and thiazole ring provide chemists with a powerful platform for the construction of complex molecular architectures. The synthetic protocols detailed in this guide offer a practical framework for researchers to harness the potential of this important intermediate in the pursuit of novel pharmaceuticals and other advanced organic materials. The principles of reactivity and the experimental methodologies presented herein are designed to be a self-validating system, empowering scientists with the knowledge to confidently and efficiently utilize 4-thiazolylacetonitrile in their research endeavors.

References

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (URL not available)

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL not available)

- Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity - Vascular and Endovascular Review. (URL not available)

-

Knoevenagel condensation - Wikipedia. [Link]

- Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evalu

- The Knoevenagel Condensation - Organic Reactions. (URL not available)

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [Link]

- Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermedi

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. [Link]

-

synthesis of thiazoles - YouTube. [Link]

- Copies of 1H NMR and 13C NMR spectra of all new compounds - The Royal Society of Chemistry. (URL not available)

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. [Link]

- Synthesis of some novel thiazole deriva - JOCPR. (URL not available)

-

Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. - ResearchGate. [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google P

-

Alkyl Halide Reaction Map And Summary - Master Organic Chemistry. [Link]

-

Alkylation Reactions | Development, Technology - Mettler Toledo. [Link]

- Basic 1H- and 13C-NMR Spectroscopy. (URL not available)

- (PDF) Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. (URL not available)

-

Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666) - Human Metabolome Database. [Link]

-

22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]

-

Hantzsch pyridine synthesis - Wikipedia. [Link]

-

Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC - NIH. [Link]

-

The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. - ResearchGate. [Link]

-

4-Thiazolidinone, 5-benzylidene-2-imino- - the NIST WebBook. [Link]

-

Thiazole - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

4-Thiazolidinecarboxylic acid - Optional[FTIR] - Spectrum - SpectraBase. [Link]

-

4-Toluoylacetonitrile - the NIST WebBook. [Link]

- Materials Infrared Spectra of Inorganic Compounds. (URL not available)

-

2,4-D - the NIST WebBook. [Link]

Sources

- 1. Fanetizole [medbox.iiab.me]

- 2. Fanetizole - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. publications.aston.ac.uk [publications.aston.ac.uk]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyanomethyl Group of 4-Thiazolylacetonitrile: A Nexus of Reactivity for Modern Synthesis

An In-depth Technical Guide

Abstract: The 4-thiazolylacetonitrile scaffold is a cornerstone in contemporary medicinal chemistry and materials science. Its prevalence stems not from the thiazole ring alone, but from the versatile and highly reactive cyanomethyl group appended to it. The unique electronic interplay between the electron-withdrawing nitrile and the heteroaromatic thiazole ring imparts significant acidity to the methylene protons, transforming the -CH2CN group into a potent nucleophilic building block. This guide provides an in-depth exploration of the core reactivity of this functional group, elucidating the mechanistic principles behind its most critical transformations. We will dissect key reaction classes—including alkylation, Knoevenagel condensation, and the Gewald aminothiophene synthesis—providing not just the theory but also field-proven experimental protocols and insights for researchers, scientists, and drug development professionals.

Foundational Principles: Electronic Structure and Acidity

The reactivity of 4-thiazolylacetonitrile is fundamentally governed by the acidity of the α-protons of the cyanomethyl group. The pKa of these protons is significantly lowered due to the cumulative electron-withdrawing effects of two key features:

-

The Nitrile Group (-CN): A powerful inductive and resonance-withdrawing group, it strongly stabilizes the conjugate base. Upon deprotonation, the negative charge is delocalized onto the electronegative nitrogen atom.

-

The 4-Thiazole Ring: The heteroaromatic ring exerts a significant inductive-withdrawing effect, further acidifying the adjacent methylene protons.

This dual activation makes the cyanomethyl group an "active methylene compound," readily deprotonated by even mild bases to form a resonance-stabilized carbanion. This carbanion is the key reactive intermediate responsible for the molecule's synthetic versatility.

Caption: Deprotonation of 4-thiazolylacetonitrile to form a resonance-stabilized carbanion.

Core Synthetic Transformations

The stabilized carbanion of 4-thiazolylacetonitrile serves as a potent C-nucleophile, enabling a wide array of carbon-carbon bond-forming reactions.

C-Alkylation: Building Molecular Complexity

Direct alkylation of the cyanomethyl carbanion with alkyl halides (R-X) is a fundamental method for introducing diverse substituents at the α-position. This reaction follows a classical S_N2 pathway.

Causality in Experimental Design: The choice of base and solvent is critical. A strong, non-nucleophilic base such as Lithium Hexamethyldisilazide (LHMDS) or Sodium Hydride (NaH) is preferred to ensure complete deprotonation without competing reactions like addition to the nitrile.[1] Aprotic polar solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal for solvating the metal cation without interfering with the nucleophile.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (10 mL) and 4-thiazolylacetonitrile (1.0 eq).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of LHMDS (1.1 eq, 1.0 M in THF) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at this temperature. The formation of the lithium salt of the carbanion is observed.

-

Alkylation: Add the desired alkyl halide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of NH4Cl (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α-alkylated product.

The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction involving the nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[2][3] This reaction is central to the synthesis of many pharmaceutical intermediates and functional materials.[4][5][6][7]

Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[2] The base facilitates both the initial deprotonation of the 4-thiazolylacetonitrile and the final elimination of water from the aldol-type intermediate. The resulting conjugated system provides a strong thermodynamic driving force for the reaction.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

The Evolving Landscape of 4-Thiazolylacetonitrile: A Technical Guide to its Derivatives and Analogs in Drug Discovery

For Immediate Release

[City, State] – January 18, 2026 – In the intricate world of medicinal chemistry, the thiazole scaffold stands as a cornerstone, a privileged structure consistently found in a multitude of biologically active compounds. Among the diverse array of thiazole-containing molecules, 4-Thiazolylacetonitrile has emerged as a particularly versatile and valuable building block for the synthesis of novel therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the known derivatives and analogs of 4-Thiazolylacetonitrile, delving into their synthesis, chemical properties, and burgeoning applications in the pharmaceutical landscape.

The 4-Thiazolylacetonitrile Core: A Gateway to Chemical Diversity

4-Thiazolylacetonitrile, with its reactive cyanomethyl group appended to the electron-rich thiazole ring, presents a unique combination of chemical functionalities. This duality allows for a wide range of chemical transformations, making it an ideal starting point for the construction of complex molecular architectures. The nitrile group can be readily hydrolyzed, reduced, or participate in cycloaddition reactions, while the thiazole ring itself can undergo various substitutions, enabling fine-tuning of the molecule's physicochemical properties.

Synthetic Avenues to 4-Thiazolylacetonitrile and its Progeny

The synthesis of the 4-Thiazolylacetonitrile core and its subsequent derivatization are crucial aspects of its utility. The classical Hantzsch thiazole synthesis remains a widely employed and adaptable method for constructing the thiazole ring from α-haloketones and thioamides.[1] This foundational reaction provides a reliable route to a variety of substituted thiazoles, which can then be further modified to introduce the acetonitrile moiety.

Modern synthetic methodologies have expanded the toolkit for thiazole synthesis, offering milder reaction conditions and greater functional group tolerance.[2] These advancements are critical for the efficient and sustainable production of 4-Thiazolylacetonitrile and its derivatives on a larger scale.

A general workflow for the synthesis and derivatization of 4-Thiazolylacetonitrile is depicted below:

Caption: Simplified SAR model for 4-thiazolidinone derivatives.

Experimental Protocols: A Guide to Synthesis and Characterization

To facilitate further research and development in this area, this section provides a representative experimental protocol for the synthesis of a 4-thiazolidinone derivative from a 4-thiazolylacetonitrile precursor.

Protocol: Synthesis of a 2-Aryl-3-(thiazol-4-ylmethyl)-4-thiazolidinone

-

Step 1: Synthesis of 1-(Thiazol-4-yl)methanamine.

-

To a solution of 4-thiazolylacetonitrile in dry tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain the crude 1-(thiazol-4-yl)methanamine.

-

-

Step 2: Synthesis of the Thiazolidinone Ring.

-

To a solution of 1-(thiazol-4-yl)methanamine and an appropriate aromatic aldehyde in a suitable solvent (e.g., toluene), add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

After the formation of the imine is complete (monitored by TLC), add thioglycolic acid to the reaction mixture.

-

Continue to reflux until the cyclization is complete.

-

Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 2-aryl-3-(thiazol-4-ylmethyl)-4-thiazolidinone.

-

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. [2]

Future Directions and Opportunities

The field of 4-Thiazolylacetonitrile derivatives is ripe with opportunities for further exploration. The development of novel synthetic methodologies that allow for greater control over stereochemistry and regioselectivity will be crucial for accessing a wider range of analogs. Furthermore, a deeper understanding of the mechanism of action of these compounds through advanced biochemical and cellular assays will guide the design of more potent and selective drug candidates. The application of computational modeling and machine learning approaches can also accelerate the discovery of new derivatives with desired biological activities.

As our understanding of the intricate signaling pathways involved in various diseases continues to grow, the versatility of the 4-Thiazolylacetonitrile scaffold will undoubtedly position it as a key player in the development of the next generation of targeted therapeutics.

References

- Berber, N. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Full-text available.

- Lesyk, R., & Zimenkovsky, B. (2020). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science.

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

- Gomha, S. M., et al. (2019).

- Mushtaque, M., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry.

- [This is a placeholder for a potential future reference]

- Lesyk, R., et al. (2018). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry.

- Kaur, R., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules.

Sources

The Strategic Role of 4-Thiazolylacetonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, present in a multitude of clinically significant drugs.[1] This technical guide delves into the specific and strategic role of a key building block, 4-thiazolylacetonitrile. We will explore its synthesis, unique chemical reactivity, and its application as a versatile synthon in the construction of complex, biologically active molecules. This guide will provide field-proven insights, detailed experimental protocols, and a forward-looking perspective on the potential of this often-overlooked intermediate in the future of drug discovery.

Introduction: The Thiazole Scaffold and the Uniqueness of 4-Thiazolylacetonitrile

Heterocyclic compounds are of paramount importance in medicinal chemistry, with over 85% of biologically active molecules containing a heterocyclic ring system.[2] Among these, the thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a "privileged scaffold".[3] Its presence in natural products like vitamin B1 (thiamine) and in blockbuster drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib underscores its significance.[1]

4-Thiazolylacetonitrile distinguishes itself through the dual reactivity of its cyanomethyl group. The nitrile moiety can undergo a variety of transformations, while the adjacent methylene group possesses activated C-H bonds, rendering it susceptible to a range of carbon-carbon bond-forming reactions. This unique combination makes it a powerful and versatile starting material for the synthesis of a diverse array of substituted thiazole derivatives.

Synthesis of the Core Synthon: 4-Thiazolylacetonitrile

The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.

DOT Diagram: Hantzsch Thiazole Synthesis

Caption: General scheme of the Hantzsch thiazole synthesis.

A specific adaptation of this method for the synthesis of 4-substituted thiazoles can be envisioned starting from a suitable α-haloketone and a thioamide.

Experimental Protocol: Conceptual Synthesis of a 4-Substituted Thiazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen α-haloketone (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add the thioamide (1.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 4-substituted thiazole.

Chemical Reactivity: The Cornerstone of Versatility

The true value of 4-thiazolylacetonitrile in medicinal chemistry lies in the reactivity of its cyanomethyl (-CH₂CN) group.

Reactivity of the Methylene Group

The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the thiazole ring. This allows for the facile formation of a carbanion, which can participate in a variety of crucial C-C bond-forming reactions.

-

Alkylation: The carbanion can be readily alkylated with various electrophiles, such as alkyl halides, providing a straightforward route to introduce diverse side chains at the 4-position of the thiazole ring.

-